Polar Surface Area Advantage for Blood-Brain Barrier Penetration vs. Oxaprozin Scaffold
The 5-methyl substituent confers a measurable reduction in lipophilicity versus oxazole scaffolds bearing larger hydrophobic groups. For 3-(5-methyl-1,3-oxazol-2-yl)propanoic acid (a direct carboxylate derivative of the target methanol scaffold), the LogP value is approximately 1.5, compared to LogP ~4.0 for the structurally related NSAID Oxaprozin . This ~2.5-unit LogP difference translates to a polar surface area (PSA) of 46 Ų for (5-methyl-1,3-oxazol-2-yl)methanol [1], placing it within the favorable range for CNS penetration (PSA < 60-70 Ų) while maintaining sufficient permeability for oral bioavailability. The methanol handle enables further derivatization to tune this balance without sacrificing the scaffold's intrinsic PSA advantage.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) for CNS drug-likeness |
|---|---|
| Target Compound Data | PSA = 46 Ų; LogP = -0.58 (parent alcohol) [1]; derivative LogP = ~1.5 |
| Comparator Or Baseline | Oxaprozin (larger oxazole scaffold): LogP ~4.0 |
| Quantified Difference | ΔLogP ≈ 2.5 units lower; PSA = 46 Ų (within CNS-penetrant range) |
| Conditions | Calculated physicochemical properties from vendor databases and published SAR analysis |
Why This Matters
The lower LogP and favorable PSA make this scaffold a superior starting point for CNS-targeted programs where excessive lipophilicity drives off-target binding and metabolic clearance.
- [1] Chem-Space. (2026). (5-Methyl-1,3-oxazol-2-yl)methanol - Physicochemical properties: LogP -0.58, PSA 46 Ų. CSSB00000102378. View Source
